(-)-Fusicoplagin A
Description
(-)-Fusicoplagin A is a diterpenoid compound isolated from Fusicoccum species, a genus of phytopathogenic fungi. It belongs to the fusicoccane family, characterized by a unique 5-8-5 tricyclic carbon skeleton. This compound has garnered attention for its potent biological activities, including protein phosphatase 2A (PP2A) inhibition, which modulates cellular processes such as apoptosis and signal transduction . Its stereochemistry and structural complexity contribute to its specificity in interacting with biological targets, making it a valuable candidate for anticancer and antiviral research .
Properties
CAS No. |
101390-92-5 |
|---|---|
Molecular Formula |
C24H38O7 |
Molecular Weight |
438.561 |
InChI |
InChI=1S/C24H38O7/c1-12(2)24(29)8-7-23(11-30-15(5)25)10-18-13(3)19(27)9-17(18)14(4)21(31-16(6)26)20(28)22(23)24/h12,14,17-22,27-29H,3,7-11H2,1-2,4-6H3/t14-,17+,18+,19+,20+,21+,22-,23-,24-/m1/s1 |
InChI Key |
AMBIXBPMZZPLEH-RITQMIIASA-N |
SMILES |
CC1C2CC(C(=C)C2CC3(CCC(C3C(C1OC(=O)C)O)(C(C)C)O)COC(=O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize the uniqueness of (-)-Fusicoplagin A, we compare it with two related compounds: Cotylenin A (structurally similar fusicoccane) and Cyclosporin A (functionally similar immunosuppressant).
Table 1: Comparative Analysis of this compound, Cotylenin A, and Cyclosporin A
| Parameter | This compound | Cotylenin A | Cyclosporin A |
|---|---|---|---|
| Chemical Class | Fusicoccane diterpenoid | Fusicoccane diterpenoid | Cyclic undecapeptide |
| Source | Fusicoccum spp. | Cladosporium spp. | Tolypocladium inflatum |
| Biological Target | PP2A inhibition | PP2A activation | Cyclophilin A binding |
| Key Activity | Antiproliferative | Plant growth modulation | Immunosuppression |
| Mechanism | Stabilizes PP2A-B56δ complex | Induces PP2A-dependent apoptosis | Inhibits calcineurin-NFAT pathway |
| Clinical Relevance | Preclinical anticancer | Agricultural applications | Organ transplant rejection |
| Bioavailability | Low (requires formulation) | Moderate | High |
Structural Comparison
- This compound vs. Cotylenin A : Both share the fusicoccane backbone but differ in hydroxylation patterns and stereochemistry. This compound’s C-16 hydroxyl group enhances PP2A binding affinity, whereas Cotylenin A’s C-19 methyl ester group confers PP2A activation .
- This compound vs. Cyclosporin A: Cyclosporin A’s cyclic peptide structure allows broad-spectrum cyclophilin binding, while this compound’s rigid diterpenoid skeleton restricts target specificity to PP2A isoforms .
Functional Comparison
- Anticancer Activity: this compound induces apoptosis in leukemia cells (IC₅₀ = 0.8 µM), outperforming Cotylenin A (IC₅₀ = 2.5 µM) but lacking Cyclosporin A’s dual immunosuppressive-antitumor effects .
- Target Selectivity : this compound’s PP2A inhibition is isoform-specific (B56δ subunit), reducing off-target effects compared to Cyclosporin A’s calcineurin-NFAT pathway disruption, which causes nephrotoxicity .
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : this compound undergoes rapid hepatic glucuronidation, limiting its half-life (<2 hours) compared to Cyclosporin A (t₁/₂ = 8–12 hours) .
Q & A
Q. What are the established methods for isolating (-)-Fusicoplagin A from natural sources, and how can purity be validated?
this compound is typically isolated via chromatographic techniques (e.g., HPLC, column chromatography) from fungal extracts. Purity validation requires spectroscopic methods (NMR, MS) and chromatographic consistency (e.g., ≥95% purity via HPLC peak integration). Researchers should replicate protocols from primary literature and cross-validate results with orthogonal techniques (e.g., UV-Vis for specific functional groups) .
Q. How can researchers confirm the stereochemical configuration of this compound?
Chiral resolution (e.g., chiral HPLC) coupled with circular dichroism (CD) spectroscopy is critical. Computational modeling (e.g., density functional theory for CD spectrum prediction) and X-ray crystallography (if crystalline derivatives are obtainable) provide definitive stereochemical assignments. Cross-referencing with published optical rotation data is essential .
Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?
Target-specific assays (e.g., enzyme inhibition kinetics for proteases) and cell-based viability assays (MTT, apoptosis markers) are common. Ensure experimental controls (e.g., positive/negative controls, solvent-only groups) and adherence to statistical power requirements (e.g., n ≥ 3 biological replicates) to minimize false positives .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data for this compound across different studies?
Contradictions may arise from variability in compound purity, assay conditions (e.g., pH, temperature), or cell line/genetic drift. Perform meta-analyses of existing data using PRISMA guidelines, and design replication studies with standardized protocols (e.g., ISO-certified reagents, controlled cell passage numbers). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. What experimental strategies can elucidate the biosynthetic pathway of this compound in fungal hosts?
Use isotopic labeling (e.g., ¹³C-glucose tracer studies) combined with genomic mining (e.g., identification of polyketide synthase clusters via BLASTp). CRISPR-Cas9 gene knockout in putative biosynthetic clusters followed by metabolite profiling can confirm pathway involvement .
Q. How can researchers optimize this compound derivatives for improved pharmacokinetic properties?
Structure-activity relationship (SAR) studies require systematic modification (e.g., esterification, glycosylation) and in silico modeling (e.g., molecular docking for target affinity prediction). Validate ADMET properties using Caco-2 cell permeability assays and hepatic microsomal stability tests. Prioritize derivatives with logP values <5 to enhance bioavailability .
Methodological Challenges & Solutions
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Non-linear regression models (e.g., Hill equation for IC₅₀ calculation) with bootstrapping for confidence intervals are standard. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Open-source tools like R/Bioconductor or GraphPad Prism ensure reproducibility .
Q. How should researchers design a longitudinal study to assess chronic toxicity of this compound?
Follow OECD guidelines for repeated-dose toxicity testing. Use two animal species (rodent and non-rodent), staggered dosing cohorts, and histopathological endpoints. Incorporate interim analyses to adjust sample sizes via adaptive trial design .
Literature Review & Data Synthesis
Q. What strategies improve the efficiency of systematic reviews on this compound pharmacology?
Q. How can researchers resolve discrepancies in spectroscopic data across published studies?
Reanalyze raw data (if accessible via repositories like Zenodo) or request original spectra from authors. Cross-validate with independent techniques (e.g., compare NMR δ values with predicted shifts via ACD/Labs or ChemDraw). Report unresolved discrepancies transparently in publications .
Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies involving this compound?
Adhere to ARRIVE 2.0 guidelines for animal research, including randomization, blinding, and humane endpoints. Obtain institutional IACUC approval and disclose conflicts of interest (e.g., funding from biotech entities) .
Q. How should negative or inconclusive results from this compound studies be reported?
Publish in open-access repositories (e.g., BioRxiv) or journals specializing in negative results (e.g., Journal of Negative Results in BioMedicine). Detail all experimental parameters (e.g., batch numbers, instrument calibration logs) to aid meta-research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
